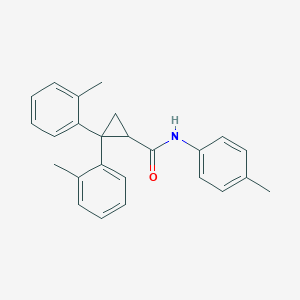![molecular formula C34H16N2O15 B14950342 5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid](/img/structure/B14950342.png)
5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is a complex organic compound known for its unique structure and reactivity. This compound is often used in various scientific research applications due to its ability to form conjugates with primary amines, making it valuable in analytical chemistry and biochemistry.
Métodos De Preparación
The synthesis of 5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the compound .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly with primary amines, to form conjugates. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is widely used in scientific research, including:
Analytical Chemistry: It is used as a derivatization reagent for the detection and analysis of primary amines.
Biochemistry: The compound is used in protein electrophoresis and western blotting to analyze protein samples.
Medical Research:
Mecanismo De Acción
The compound exerts its effects by reacting specifically with primary amines to form stable conjugates. This reaction is facilitated by the presence of reactive moieties within the compound’s structure. The resulting conjugates can be analyzed using various analytical techniques, such as electrophoresis and chromatography .
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-[4-(4-CARBOXYBENZOYL)-6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]ISOPHTHALIC ACID is unique due to its high sensitivity and specificity in forming conjugates with primary amines. Similar compounds include:
- 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde
- 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid .
Propiedades
Fórmula molecular |
C34H16N2O15 |
|---|---|
Peso molecular |
692.5 g/mol |
Nombre IUPAC |
5-[8-(4-carboxybenzoyl)-2-(3,5-dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C34H16N2O15/c37-25(12-1-3-13(4-2-12)30(42)43)24-22-20(26(38)35(28(22)40)18-7-14(31(44)45)5-15(8-18)32(46)47)11-21-23(24)29(41)36(27(21)39)19-9-16(33(48)49)6-17(10-19)34(50)51/h1-11H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |
Clave InChI |
IPONLUHEKMCSNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C3C(=CC4=C2C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C3=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14950277.png)
![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)
methyl}morpholine](/img/structure/B14950299.png)
![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)
![2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)

![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B14950314.png)

![O-{4-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B14950316.png)
![{methyl 4-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]benzoatato(3-)}boron](/img/structure/B14950320.png)
![N-(2-{2-[(E)-1-(4-Fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14950339.png)
